3-Chloro-1H-indazole-6-carboxylic acid
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Overview
Description
3-Chloro-1H-indazole-6-carboxylic acid is a heterocyclic aromatic organic compound . It is an important intermediate in medicinal chemistry, used for constructing active pharmaceutical molecules . The compound contains an indazole structural motif, which is found in several recently marketed drugs .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a subject of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H5ClN2O2 . The InChI code for the compound is 1S/C8H5ClN2O2/c9-7-5-2-1-4 (8 (12)13)3-6 (5)10-11-7/h1-3H, (H,10,11) (H,12,13) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 196.59 .Scientific Research Applications
Antispermatogenic Activity
The synthesis of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, which are structurally similar to 3-Chloro-1H-indazole-6-carboxylic acid, has been studied for their effects on testicular weight and the inhibition of spermatogenesis. Some derivatives demonstrated potent antispermatogenic activity (Corsi & Palazzo, 1976).
Pseudo-Cross-Conjugated Mesomeric Betaines
1.2-Dimethylindazolium-3-carboxylates, related to this compound, function as pseudo-cross-conjugated mesomeric betaines. These compounds decarboxylate on heating to produce intermediary N-heterocyclic carbenes of indazole (Schmidt et al., 2006).
Crystal Structure Studies
The crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic Acid, closely related to this compound, was studied. This research revealed that the crystal structure belongs to the triclinic space group and provided insights into the stability and bioactivity of the compound (Hu Yong-zhou, 2008).
Synthesis and Biological Activity
The synthesis and biological activity of N-substituted-3-chloro-2-azetidinones, which involve this compound derivatives, were explored. These compounds exhibited good to moderate antibacterial activity and were tested for antifungal activity (Chavan & Pai, 2007).
Future Directions
Indazole-containing heterocyclic compounds, including 3-Chloro-1H-indazole-6-carboxylic acid, have aroused great interest in recent years because of their wide variety of biological properties . It is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Mechanism of Action
Target of Action
Indazole derivatives, the family to which this compound belongs, have been reported to exhibit a wide variety of biological properties . They have been used in the treatment of various pathological conditions, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Mode of Action
Indazole compounds are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some indazole derivatives have been found to inhibit cell growth, suggesting a potential interaction with cellular growth pathways .
Biochemical Pathways
Indazole derivatives have been reported to impact a range of biochemical pathways, including those involved in inflammation, microbial infection, hiv, cancer, glucose metabolism, protozoal infection, and hypertension .
Result of Action
Some indazole derivatives have been reported to inhibit cell growth, suggesting that they may have cytostatic or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in G0–G1 phase of the cell cycle
Molecular Mechanism
It is known that indazole compounds can undergo nucleophilic substitution reactions with common electrophiles such as alkyl bromides under basic conditions to yield N-alkylated derivatives
Properties
IUPAC Name |
3-chloro-2H-indazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAKHZOIUAECGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672250 |
Source
|
Record name | 3-Chloro-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-21-0 |
Source
|
Record name | 3-Chloro-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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